molecular formula C8H16N2 B2475883 2-Amino-2-propylpentanenitrile CAS No. 805181-81-1

2-Amino-2-propylpentanenitrile

Cat. No.: B2475883
CAS No.: 805181-81-1
M. Wt: 140.23
InChI Key: MZNLCHDTOHNJFL-UHFFFAOYSA-N
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Description

2-Amino-2-propylpentanenitrile is an organic compound with the molecular formula C8H16N2 It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a carbon atom, which is further bonded to an amino group (-NH2) and an alkyl chain

Scientific Research Applications

2-Amino-2-propylpentanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-2-propylpentanenitrile can be synthesized through several methods:

    From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a cyano group, forming the nitrile. For example: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} + \text{KCN} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CN} + \text{KBr} ]

    From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide to form nitriles. For instance: [ \text{CH}_3\text{CH}_2\text{CONH}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CN} + \text{H}_2\text{O} ]

    From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further converted to nitriles.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Types of Reactions:

    Oxidation: Nitriles can undergo oxidation to form amides or carboxylic acids.

    Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nitriles can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium or potassium cyanide in ethanol for nucleophilic substitution.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Comparison with Similar Compounds

    2-Amino-2-methylpentanenitrile: Similar structure but with a methyl group instead of a propyl group.

    2-Amino-2-ethylpentanenitrile: Similar structure but with an ethyl group instead of a propyl group.

    2-Amino-2-butylpentanenitrile: Similar structure but with a butyl group instead of a propyl group.

Uniqueness: 2-Amino-2-propylpentanenitrile is unique due to its specific alkyl chain length, which can influence its reactivity and interactions with other molecules. The propyl group provides a balance between hydrophobicity and steric effects, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-amino-2-propylpentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-3-5-8(10,7-9)6-4-2/h3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNLCHDTOHNJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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